molecular formula C6HCl5F5N B14434573 2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine CAS No. 74632-54-5

2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine

Cat. No.: B14434573
CAS No.: 74632-54-5
M. Wt: 359.3 g/mol
InChI Key: AIFGYPMXOKKWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine is a highly chlorinated and fluorinated organic compound It is characterized by the presence of both chlorine and fluorine atoms attached to a cyclohexane ring, with an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine typically involves the chlorination and fluorination of cyclohexane derivatives. The process may include the following steps:

    Chlorination: Cyclohexane is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Fluorination: The chlorinated cyclohexane is then fluorinated using a fluorinating agent like cobalt trifluoride.

    Imine Formation: The resulting pentachloropentafluorocyclohexane is reacted with an amine to form the imine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The imine group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted cyclohexane derivatives.

    Reduction: Formation of amines.

    Oxidation: Formation of oximes or nitriles.

Scientific Research Applications

2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine involves its interaction with molecular targets through its imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentachlorobiphenyl: A chlorinated biphenyl compound with similar halogenation but different structural framework.

    Pentachlorophenol: A chlorinated phenol with applications in wood preservation and pesticide formulations.

    Pentachloroanisole: A chlorinated anisole used in organic synthesis.

Uniqueness

2,3,4,5,6-Pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine is unique due to the combination of both chlorine and fluorine atoms on a cyclohexane ring with an imine group. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

74632-54-5

Molecular Formula

C6HCl5F5N

Molecular Weight

359.3 g/mol

IUPAC Name

2,3,4,5,6-pentachloro-2,3,4,5,6-pentafluorocyclohexan-1-imine

InChI

InChI=1S/C6HCl5F5N/c7-2(12)1(17)3(8,13)5(10,15)6(11,16)4(2,9)14/h17H

InChI Key

AIFGYPMXOKKWCI-UHFFFAOYSA-N

Canonical SMILES

C1(=N)C(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.